molecular formula C16H9F3N2O2 B12456849 [6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

Cat. No.: B12456849
M. Wt: 318.25 g/mol
InChI Key: WJJJYXMHIIXHDI-UHFFFAOYSA-N
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Description

[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a complex organic compound with a unique structure that combines a naphthyl group, a trifluoromethyl group, and a pyrimidinyl carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and pyrimidinyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents, carboxylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions and enzyme activity.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound in drug discovery, targeting specific pathways involved in diseases.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of [6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Fluorophenyl)piperazine]: This compound shares some structural similarities but differs in its functional groups and overall properties.

    [2-(Trifluoromethyl)benzoic acid]: Another compound with a trifluoromethyl group, but with different structural characteristics.

Uniqueness

[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is unique due to its combination of a naphthyl group, a trifluoromethyl group, and a pyrimidinyl carboxylic acid. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H9F3N2O2

Molecular Weight

318.25 g/mol

IUPAC Name

4-naphthalen-1-yl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C16H9F3N2O2/c17-16(18,19)13-8-12(20-14(21-13)15(22)23)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,22,23)

InChI Key

WJJJYXMHIIXHDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC(=N3)C(=O)O)C(F)(F)F

Origin of Product

United States

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